EDHF (endothelium-derived hyperpolarizing factor) is an unidentified mediator released from vascular endothelial cells in response to acetylcholine and bradykinin which is distinct from the NOS- (nitric oxide) and COX-derived (prostacyclin) vasodilators. Cytochrome P450 (CYP450) metabolism of polyunsaturated fatty acids produces epoxides such as (±)14-EpETrE which are prime candidates for the actual active mediator. However, the CYP450 metabolites of eicosapentaenoic acid (EPA;) and docosahexaenoic acid (DHA;) have been little studied relative to arachidonate epoxygenase metabolites. (±)16-EpDPA is the DHA homolog of (±)14-EpETrE, derived via epoxidation of the 16,17-double bond of DHA. The EDHF activity of (±)16-EpDPA has not yet been determined. The epoxygenase metabolites of DHA have also been detected in a mouse inflammation model.
Related Compounds
8,9-EET
Relevance: 8,9-EET belongs to the same chemical class as (±)16(17)-EpDPA: both are epoxygenated fatty acids (EpFAs). EpFAs are characterized by the presence of an epoxide group within their fatty acid chain. The study in paper [] focuses on the impact of soluble epoxide hydrolase (sEH) inhibition on EpFA levels, demonstrating that inhibiting sEH with TPPU leads to an increase in various EpFAs in the hippocampus, including 8,9-EET, (±)16(17)-EpDPA, and others. This suggests a potential role of these EpFAs, including 8,9-EET and (±)16(17)-EpDPA, in the anti-seizure effects observed with TPPU treatment. []
11,12-EET
Relevance: Like (±)16(17)-EpDPA, 11,12-EET is classified as an epoxygenated fatty acid (EpFA), signifying the presence of an epoxide ring within its fatty acid structure. The research presented in paper [] highlights the significance of inhibiting soluble epoxide hydrolase (sEH) with TPPU, as it elevates the levels of several EpFAs in the hippocampus. Among these EpFAs, both 11,12-EET and (±)16(17)-EpDPA show increased concentrations following TPPU administration, suggesting their potential involvement in the anti-seizure effects associated with this treatment. []
14,15-EET
Relevance: 14,15-EET, along with (±)16(17)-EpDPA, belongs to the group of epoxygenated fatty acids (EpFAs) characterized by the presence of an epoxide ring within their fatty acid structure. Research described in paper [] reveals that inhibiting soluble epoxide hydrolase (sEH) using TPPU leads to a notable increase in the levels of several EpFAs in the hippocampus. This study specifically observed a rise in the concentrations of 14,15-EET and (±)16(17)-EpDPA after TPPU treatment, suggesting that these EpFAs might contribute to the observed anti-seizure effects. []
19(20)-EpDPA
Relevance: 19(20)-EpDPA is structurally related to (±)16(17)-EpDPA as both are epoxygenated fatty acids containing a docosapentaenoic acid (DPA) backbone. The study in paper [] examined the impact of TPPU, an inhibitor of soluble epoxide hydrolase (sEH), on the levels of various EpFAs in the hippocampus. The study found that TPPU administration resulted in a significant increase in the concentration of both (±)16(17)-EpDPA and 19(20)-EpDPA, indicating their potential involvement in the anti-seizure effects observed with TPPU treatment. []
19,20-DiHDPA
Relevance: 19,20-DiHDPA is the corresponding diol of 19(20)-EpDPA, generated by the hydrolysis of the epoxide ring by sEH. This makes 19,20-DiHDPA structurally related to (±)16(17)-EpDPA as both are metabolites of DPA. Additionally, paper [] observes a decrease in the ratio of 19(20)-EpDPA/19,20-DiHDPA following sEH inhibition by TPPU. This suggests that inhibiting sEH not only increases (±)16(17)-EpDPA levels but also shifts the balance towards the epoxide form for other DPA metabolites like 19(20)-EpDPA. This further supports a potential role for these epoxide metabolites in the anti-seizure effects of TPPU. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Valdecoxib-d3 is intended for use as an internal standard for the quantification of valdecoxib by GC- or LC-MS. Valdecoxib is a selective inhibitor of COX-2 (IC50s = 0.005 and 140 µM, for human recombinant COX-2 and COX-1, respectively). It decreases LPS-induced production of prostaglandin E2 (PGE2;) in isolated human whole blood (IC50 = 0.89 µM). Valdecoxib reduces carrageenan-induced paw edema and adjuvant-induced arthritis in rats (ED50s = 10.2 and 0.032 mg/kg, respectively).